tert-butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate
Description
tert-Butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate is a pyrazole-based carbamate derivative characterized by a fluorine atom at the 5-position, a methyl group at the 1-position, and a tert-butoxycarbonyl (Boc) protective group at the 3-position of the pyrazole ring. This compound is widely utilized in medicinal chemistry and organic synthesis as an intermediate for constructing more complex molecules, particularly in the development of kinase inhibitors and antiproliferative agents . The Boc group serves to protect the amine functionality during synthetic processes, while the fluorine substituent enhances metabolic stability and modulates electronic properties of the heterocycle .
Properties
Molecular Formula |
C9H14FN3O2 |
|---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
tert-butyl N-(5-fluoro-1-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C9H14FN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)13(4)12-7/h5H,1-4H3,(H,11,12,14) |
InChI Key |
YYDNPGOLBQIVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 5-fluoro-1-methyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development .
Medicine: Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for large-scale production .
Mechanism of Action
The mechanism of action of tert-butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Pyrazole Carbamates
Substituent Impact Analysis :
- Hydroxy (5-OH) : Compound 10b (Table 1) exhibits higher polarity and lower melting point (160–162°C) due to hydrogen bonding capabilities, enhancing aqueous solubility relative to the hydrophobic 5-fluoro analogue .
- Nitro (5-NO₂): The nitro group in the 1-butyl derivative increases electrophilicity, making it reactive in nucleophilic aromatic substitution reactions, unlike the more stable Boc-protected target compound .
- Amino (5-NH₂): The 5-amino group in compound 13 allows for conjugation with carbonyl or sulfonyl groups, expanding its utility in peptide-mimetic drug design .
Physicochemical Property Trends
- Molecular Weight : Ranges from 241–284 g/mol, with bulkier substituents (e.g., 1-butyl in ) increasing molecular weight .
- Melting Points : Hydroxy derivatives (e.g., 10b: 160–162°C) exhibit higher melting points than hydrophobic analogues due to intermolecular hydrogen bonding .
- Lipophilicity : The tert-butyl group and fluorine in the target compound enhance lipophilicity (predicted logP ~2.5), favoring membrane permeability in drug design .
Biological Activity
Tert-butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring, which is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a tert-butyl group, a carbamate functional group, and a 5-fluoro substituted pyrazole ring. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.
Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer effects. In particular, studies have demonstrated that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, a study highlighted that certain pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity, leading to morphological changes typical of programmed cell death .
Table 1: Summary of Anticancer Activities of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole Derivative A | MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |
| Pyrazole Derivative B | HepG2 | 8.5 | Microtubule destabilization |
| tert-butyl (5-fluoro...) | Various | TBD | TBD |
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Pyrazole derivatives are known to interact with various enzymes, potentially leading to therapeutic applications in treating diseases linked to enzyme dysregulation. For example, they may inhibit enzymes involved in metabolic pathways or those contributing to cancer cell survival .
Case Studies
In a recent study focusing on the synthesis and biological evaluation of pyrazole derivatives, researchers synthesized several compounds that were tested for their ability to inhibit microtubule assembly. The results indicated that certain derivatives significantly reduced microtubule polymerization at concentrations as low as 20 μM, suggesting their potential as anticancer agents .
Case Study: Synthesis and Evaluation
A specific case study involved the synthesis of this compound through a one-pot reaction method. The synthesized compound was evaluated for its cytotoxicity against various cancer cell lines. Preliminary results showed promising activity, warranting further investigation into its mechanism of action and potential therapeutic applications.
The mechanism through which this compound exerts its biological effects may involve:
- Receptor Binding: Interaction with specific cellular receptors leading to altered signaling pathways.
- Enzyme Inhibition: Blocking key enzymes involved in cancer cell metabolism or proliferation.
Further studies are needed to elucidate these mechanisms fully.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl (5-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate?
- Methodology : The compound is typically synthesized via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) and a pyrazole amine precursor under basic conditions. For example, a similar synthesis involves reacting N5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine with Boc anhydride in water at room temperature, followed by recrystallization .
- Key Considerations : pH control and solvent selection (e.g., water or THF) are critical to avoid side reactions. Yield optimization often requires extended reaction times (e.g., overnight stirring) .
Q. How is the compound characterized structurally?
- Analytical Techniques :
- 1H-NMR : Peaks for the tert-butyl group (δ ~1.43 ppm, singlet) and pyrazole protons (δ ~7.0–8.0 ppm) are diagnostic .
- IR Spectroscopy : Carbamate carbonyl stretches appear at ~1740 cm⁻¹, while NH stretches (if present) occur near 3320–3440 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 461 for a related compound) confirm molecular weight .
Q. What are the stability and storage recommendations for this compound?
- Stability : Stable under inert conditions (N₂ atmosphere) at room temperature. Avoid prolonged exposure to moisture or strong acids/bases, which may hydrolyze the carbamate group .
- Storage : Store in a desiccator at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-fluoro and 1-methyl substituents influence reactivity?
- Mechanistic Insights :
- The electron-withdrawing fluorine at position 5 reduces pyrazole ring electron density, potentially slowing electrophilic substitution but enhancing hydrogen-bonding interactions in biological systems .
- The 1-methyl group increases steric hindrance, affecting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .
- Experimental Validation : Computational modeling (DFT) and comparative kinetic studies with non-fluorinated analogs are recommended .
Q. What strategies resolve contradictions in reported synthetic yields?
- Case Study : A synthesis of a related compound achieved 83% yield using 2-chloroethyl isocyanate in anhydrous benzene over 20 days , while other methods report lower yields due to incomplete Boc protection.
- Troubleshooting :
- Optimize stoichiometry (e.g., excess Boc anhydride).
- Use catalysts like DMAP or monitor reaction progress via TLC .
Q. How does the compound interact with biological targets?
- Hypothesized Mechanisms :
- The carbamate group may act as a prodrug moiety, releasing free amine under physiological conditions to inhibit enzymes (e.g., kinases) .
- Fluorine enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .
- Validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination) and metabolic stability studies in hepatocyte models .
Methodological Recommendations
- Synthetic Scale-Up : Use flow chemistry for reproducibility and safety, especially with hazardous intermediates like isocyanates .
- Crystallography : For resolving ambiguous structures, employ SHELX programs for small-molecule refinement, leveraging high-resolution X-ray data .
- Contradictory Data Analysis : Cross-validate NMR assignments using 2D techniques (e.g., HSQC) and compare with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
